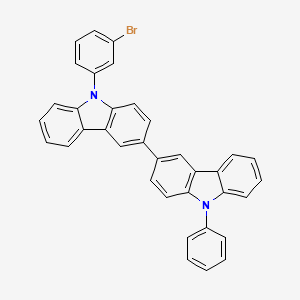
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole is a chemical compound used as an intermediate in synthesizing organic compounds. It has applications in material science, such as in developing organic semiconductors and optoelectronic devices. This compound is also used in the manufacturing of OLED materials and as an intermediate for pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole typically involves the reaction of bromobenzene with 3-bromo-9H-carbazole. The reaction conditions include the use of a suitable solvent, such as toluene, and a catalyst like copper(I) iodide (CuI). The reaction mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can yield oxides or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole has several scientific research applications, including:
Material Science: Used in developing organic semiconductors and optoelectronic devices.
OLED Materials: Used in the manufacturing of organic light-emitting diode (OLED) materials.
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In material science, it acts as a hole-transporting material, facilitating the movement of charge carriers in organic semiconductors and OLED devices. The bromine atom in the compound can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 3-Bromo-9-phenylcarbazole
- 3,6-Di-tert-butylcarbazole
- 3,6-Dibromocarbazole
- 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
Uniqueness
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole is unique due to its specific structure, which combines the properties of both bromophenyl and phenylcarbazole moieties. This unique structure imparts distinct electronic and optical properties, making it valuable in the development of advanced materials for optoelectronic applications .
Eigenschaften
Molekularformel |
C36H23BrN2 |
|---|---|
Molekulargewicht |
563.5 g/mol |
IUPAC-Name |
3-[9-(3-bromophenyl)carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C36H23BrN2/c37-26-9-8-12-28(23-26)39-34-16-7-5-14-30(34)32-22-25(18-20-36(32)39)24-17-19-35-31(21-24)29-13-4-6-15-33(29)38(35)27-10-2-1-3-11-27/h1-23H |
InChI-Schlüssel |
XLGBBVGLFCVNPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC(=CC=C7)Br)C8=CC=CC=C82 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















